molecular formula C16H15FN2O B11349017 2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole

2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole

Cat. No.: B11349017
M. Wt: 270.30 g/mol
InChI Key: KXBGEXAAFVZOCB-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, ethyl bromide, and 5-methyl-1H-benzimidazole.

    Etherification: 4-fluorophenol is reacted with ethyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-(4-fluorophenoxy)ethane.

    Cyclization: The intermediate 1-(4-fluorophenoxy)ethane is then subjected to cyclization with 5-methyl-1H-benzimidazole under acidic conditions (e.g., sulfuric acid) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the benzimidazole ring.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Replacement of the fluorophenoxy group with other nucleophiles.

Scientific Research Applications

2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity, while the benzimidazole core provides a stable scaffold for interaction with biological molecules. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenoxy)ethyl]-5-methyl-1H-benzimidazole
  • 2-[1-(4-bromophenoxy)ethyl]-5-methyl-1H-benzimidazole
  • 2-[1-(4-methoxyphenoxy)ethyl]-5-methyl-1H-benzimidazole

Uniqueness

Compared to its analogs, 2-[1-(4-fluorophenoxy)ethyl]-5-methyl-1H-benzimidazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

2-[1-(4-fluorophenoxy)ethyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C16H15FN2O/c1-10-3-8-14-15(9-10)19-16(18-14)11(2)20-13-6-4-12(17)5-7-13/h3-9,11H,1-2H3,(H,18,19)

InChI Key

KXBGEXAAFVZOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC=C(C=C3)F

Origin of Product

United States

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